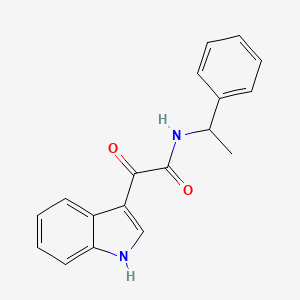

2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is a compound that has been studied for its potential applications in medicinal chemistry . It is a chiral non-racemic acetamide indole compound . The synthesis of such compounds is an area of interest in organic chemistry because they are useful intermediates for the synthesis of diverse interesting nitrogen heterocyclic compounds and indole alkaloids derivatives and natural products .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . After the outbreak of COVID-19, several 2-((indol-3-yl)thio) acetamides were screened and found to moderately inhibit SARS-CoV-2 RdRp at 10 μM. When substituted aniline, at the right part of the molecule, was replaced with a benzylanine, increased potency of the compounds was observed .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is characterized by the presence of an indole ring, an acetamide group, and a phenylethyl group .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” have been studied in the context of its potential as a SARS-CoV-2 RdRp inhibitor . The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .Scientific Research Applications

Antimicrobial Properties A study by Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, showing promising antibacterial and antifungal activities against various pathogenic microorganisms. This indicates potential applications in antimicrobial treatments (Debnath & Ganguly, 2015).

Antioxidant Activity Research by Gopi and Dhanaraju (2020) involved synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which were evaluated for antioxidant activity. These compounds exhibited considerable antioxidant activity, comparable to standard values (Gopi & Dhanaraju, 2020).

Configuration Determination Methods Suárez-Castillo et al. (2009) described a method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides, which is crucial for understanding the molecular structure and potential pharmaceutical applications of these compounds (Suárez-Castillo et al., 2009).

Anti-Inflammatory Drug Design Al-Ostoot et al. (2020) focused on the design, synthesis, and molecular docking analysis of an indole acetamide derivative with anti-inflammatory properties. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).

Tubulin Inhibition and Preclinical Development Knaack et al. (2001) characterized a tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), emphasizing its potential in preclinical development for cancer treatments (Knaack et al., 2001).

Anxiolytic Activity Lutsenko et al. (2013) explored the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, demonstrating significant anxiolytic activity in experimental settings. This suggests the potential use of such compounds in treating anxiety disorders (Lutsenko et al., 2013).

Cytotoxic Agents in Cancer Therapy Modi et al. (2011) synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, evaluating their cytotoxic activity against breast cancer cell lines. This underscores the potential of these compounds in cancer therapy (Modi et al., 2011).

Mechanism of Action

While the exact mechanism of action of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is not fully understood, it has been identified as a potential SARS-CoV-2 RdRp inhibitor . This suggests that it may interfere with the replication of the SARS-CoV-2 virus by inhibiting the RNA-dependent RNA polymerase enzyme.

Future Directions

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-12,19H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKMELKMGOGMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)

![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)

![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)

![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)

![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)